molecular formula C10H8N4O3 B2855142 2-[(1H-1,2,4-Triazol-5-ylamino)carbonyl]benzoic acid CAS No. 54553-86-5

2-[(1H-1,2,4-Triazol-5-ylamino)carbonyl]benzoic acid

Cat. No.: B2855142
CAS No.: 54553-86-5
M. Wt: 232.199
InChI Key: HPIVPOVZQGVUOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1H-1,2,4-Triazol-5-ylamino)carbonyl]benzoic acid is a chemical compound with the molecular formula C10H8N4O3 It is characterized by the presence of a triazole ring and a benzoic acid moiety, connected through an amide linkage

Future Directions

The 1,2,4-triazole moiety, present in “2-[(1H-1,2,4-Triazol-5-ylamino)carbonyl]benzoic acid”, is a significant component in many biologically active compounds. Therefore, it could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-1,2,4-Triazol-5-ylamino)carbonyl]benzoic acid typically involves the reaction of 1H-1,2,4-triazole-5-amine with a benzoic acid derivative. One common method includes the formation of an amide bond between the amino group of the triazole and the carboxyl group of the benzoic acid. This reaction can be facilitated by using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(1H-1,2,4-Triazol-5-ylamino)carbonyl]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Coupling Reagents: Such as EDC and HOBt for amide bond formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction can yield triazole derivatives with reduced nitrogen atoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1H-1,2,4-Triazol-5-ylamino)carbonyl]benzoic acid is unique due to its specific combination of a triazole ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug development and materials science .

Properties

IUPAC Name

2-(1H-1,2,4-triazol-5-ylcarbamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3/c15-8(13-10-11-5-12-14-10)6-3-1-2-4-7(6)9(16)17/h1-5H,(H,16,17)(H2,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIVPOVZQGVUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.